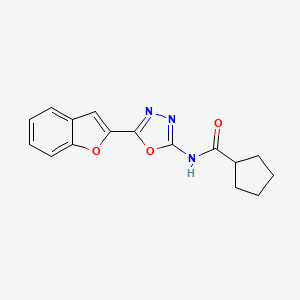

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

Benzofuran rings can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and a high yield, conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives can be synthesized by naturally occurring furanone compounds . The solvent used in the reaction has a significant influence on the obtained product .Physical and Chemical Properties Analysis

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has multiple physicochemical characteristics and versatile features .Scientific Research Applications

Synthesis and Chemical Reactions

Polycyclic N-Heterocyclic Compounds : The study by Okuda et al. (2012) focuses on the reactions of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines with hydroxylamine hydrochloride, leading to the formation of N-[2-([1,2,4]oxadiazol-5-yl)[1]benzofuran-3-yl)formamide oximes. This showcases the compound's potential in creating novel heterocyclic structures through rearranged cyclization processes Polycyclic N‐Heterocyclic Compounds, Part 72.

Antimicrobial Activity

Novel Series of 2-Azetidinone Derivatives : A series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties exhibited excellent yields and significant in vitro antimicrobial screening against pathogenic bacteria such as S. aureus and E. coli. This indicates the compound's potential utility in developing new antimicrobial agents Synthesis, Characterization and in vitro Antimicrobial Screening.

Antioxidant Activity

Evaluation of 1,3,4-Oxadiazoles : The synthesis and evaluation of some new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles for their antioxidant activity revealed that certain derivatives exhibited high protection against DNA damage induced by the Bleomycin iron complex. This highlights the potential for these compounds in antioxidant applications Synthesis and antioxidant evaluation.

Anticancer Activity

N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides : A series of derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines. Some derivatives showed higher activity than the reference drug, indicating their potential in cancer treatment Design, Synthesis, and Anticancer Evaluation.

Novel Hybrid Molecules

Benzimidazole–Oxadiazole Hybrids : The design and synthesis of benzimidazole–oxadiazole hybrid molecules showed promising antimicrobial agents, with some compounds exhibiting potent anti-tubercular activity. This study indicates the potential of such hybrids in treating infectious diseases Novel benzimidazole–oxadiazole hybrid molecules.

Mechanism of Action

Future Directions

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Properties

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-14(10-5-1-2-6-10)17-16-19-18-15(22-16)13-9-11-7-3-4-8-12(11)21-13/h3-4,7-10H,1-2,5-6H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLXBIKCUAGESB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)

![8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2720212.png)

![N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2720214.png)

![2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720217.png)

![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)

![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B2720228.png)

![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)